molecular formula C7H11N B1615287 2,3,4-Trimethyl-1H-pyrrole CAS No. 3855-78-5

2,3,4-Trimethyl-1H-pyrrole

Cat. No.: B1615287
CAS No.: 3855-78-5
M. Wt: 109.17 g/mol
InChI Key: WTMJHBZSSSDBFQ-UHFFFAOYSA-N
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Description

2,3,4-Trimethyl-1H-pyrrole is a nitrogen-containing heterocyclic aromatic compound. Pyrroles are known for their significant role in various biological systems and synthetic applications. The compound this compound is characterized by the presence of three methyl groups attached to the pyrrole ring at positions 2, 3, and 4, which influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trimethyl-1H-pyrrole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Paal-Knorr synthesis is a well-known method for preparing pyrroles, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions to form the pyrrole ring .

Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. Catalysts such as iron(III) chloride or ruthenium complexes can be employed to facilitate the cyclization reactions. The choice of solvent and reaction temperature are critical factors that influence the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trimethyl-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2,3,4-Trimethyl-1H-pyrrole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.

    Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 2,3,4-Trimethyl-1H-pyrrole involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The presence of methyl groups enhances its lipophilicity, facilitating its interaction with biological membranes and proteins .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. The presence of three methyl groups at adjacent positions on the pyrrole ring provides distinct steric and electronic effects, making it a valuable compound for various applications .

Properties

IUPAC Name

2,3,4-trimethyl-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-5-4-8-7(3)6(5)2/h4,8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMJHBZSSSDBFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341388
Record name 2,3,4-Trimethyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3855-78-5
Record name 2,3,4-Trimethyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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